molecular formula C12H12BrN B1277890 1-Bromo-4-(Dimethylamino)Naphthalene CAS No. 59557-93-6

1-Bromo-4-(Dimethylamino)Naphthalene

Cat. No.: B1277890
CAS No.: 59557-93-6
M. Wt: 250.13 g/mol
InChI Key: CWPDFSZHOZTGQW-UHFFFAOYSA-N
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Description

1-Bromo-4-(Dimethylamino)Naphthalene is an organic compound with the molecular formula C12H12BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the 1-position and a dimethylamino group at the 4-position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(Dimethylamino)Naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the dimethylamino group. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromonaphthalene is then subjected to a nucleophilic substitution reaction with dimethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(Dimethylamino)Naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(Dimethylamino)Naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(Dimethylamino)Naphthalene involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(Dimethylamino)Naphthalene is unique due to the presence of both a bromine atom and a dimethylamino group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in organic synthesis and material science .

Properties

IUPAC Name

4-bromo-N,N-dimethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPDFSZHOZTGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399133
Record name 1-Bromo-4-(Dimethylamino)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-93-6
Record name 1-Bromo-4-(Dimethylamino)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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